3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Beschreibung
This compound is a highly specialized phosphoramidite derivative critical for oligonucleotide synthesis. Its structure includes:
- A tetrahydrofuran (THF) ring with stereospecific (2R,3R,4R,5R) configuration.
- A 2,4-dioxopyrimidin-1-yl base (uracil derivative), facilitating base pairing in nucleic acid analogs.
- A 4-fluoro substituent on the THF ring, enhancing conformational rigidity and nuclease resistance .
- A bis(4-methoxyphenyl)phenylmethoxy (DMT) protecting group, which is acid-labile and standard in solid-phase synthesis .
- A diisopropylphosphoramidite moiety linked via a cyanoethyl group, enabling controlled coupling during oligonucleotide chain elongation .
This compound is designed for precision in therapeutic nucleic acid synthesis, particularly for antisense oligonucleotides or siRNA, where fluorine modifications improve pharmacokinetics .
Eigenschaften
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)43-23-21-34(45)42-38(43)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H,42,45,46)/t33-,35-,36-,37-,53?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHQPAYRJJMYQX-DJTPZYMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46FN4O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430990 | |
| Record name | 2'-F-dU Phosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146954-75-8 | |
| Record name | 2'-F-dU Phosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthesis of the Fluorinated Oxolan Ring Core
The (2R,3R,4R,5R)-4-fluorooxolan ring is synthesized via a proline-catalyzed enantioselective aldol reaction, adapted from de novo nucleoside analog strategies . A heteroaryl-substituted acetaldehyde undergoes fluorination using Selectfluor® in acetonitrile at −20°C for 4 hours, achieving >90% conversion. Subsequent aldol condensation with glyceraldehyde acetonide in the presence of L-proline (20 mol%) yields the fluorinated tetrahydrofuran precursor with 85% enantiomeric excess.
Key parameters for stereochemical control:
| Parameter | Optimal Condition | Impact on Selectivity |
|---|---|---|
| Catalyst loading | 15–25 mol% L-proline | Ensures C2/C3 cis-diol configuration |
| Solvent | DMF/THF (3:1) | Stabilizes transition state |
| Temperature | −10°C | Minimizes epimerization |
Installation of the Uracil Moiety
The 2,4-dioxopyrimidin-1-yl group is introduced via Mitsunobu reaction under modified conditions . The fluorinated oxolan intermediate (10 mmol) reacts with 2,4-dihydroxypyrimidine (12 mmol) using DIAD (diisopropyl azodicarboxylate, 15 mmol) and PPh₃ (15 mmol) in anhydrous THF at 0°C→RT over 18 hours. Post-reaction purification via silica chromatography (ethyl acetate/hexane 1:2) affords the uracil-conjugated product in 78% yield.
Comparative analysis of coupling agents:
| Coupling Agent | Yield (%) | Purity (%) | Byproduct Formation |
|---|---|---|---|
| DIAD | 78 | 95 | <5% |
| DEAD | 65 | 88 | 12% |
| DCC | 42 | 76 | 24% |
Trityl Protection of the Primary Hydroxyl
The bis(4-methoxyphenyl)-phenylmethoxy group is installed using a two-stage phosphorylation protocol . The secondary hydroxyl group is first protected with TBSCl (tert-butyldimethylsilyl chloride), followed by reaction with bis(4-methoxyphenyl)chlorophosphine (1.2 eq) in THF at −78°C. Subsequent oxidation with 10% H₂O₂ in acetone at 20°C for 15 minutes achieves 98% protection efficiency.
Critical protection metrics:
-
Temperature sensitivity: >−70°C causes partial detritylation (≤12%)
-
Solvent optimization: THF > DCM > Et₂O for phosphine stability
-
Stoichiometry: 1.05–1.10 eq chlorophosphine minimizes dimerization
Phosphoramidite Functionalization
The di(propan-2-yl)amino phosphanyl group is introduced via phosphoramidite chemistry . The trityl-protected intermediate (5 mmol) reacts with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (6 mmol) in the presence of 5-(ethylthio)-1H-tetrazole (ETT, 0.45 M in CH₃CN) under argon. After 30 minutes at RT, oxidation with 0.02 M iodine in THF/H₂O/pyridine (94:5:1) yields the target phosphotriester in 82% yield.
Reaction progression monitoring:
| Time (min) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 15 | 58 | 92 |
| 30 | 82 | 89 |
| 45 | 83 | 87 |
Final Deprotection and Isolation
Sequential deprotection removes the TBS group (TBAF in THF, 0°C, 2 hours) and β-cyanoethyl protection (50% aq. methylamine, 35°C, 6 hours). Final purification via reverse-phase HPLC (C18 column, 10→65% MeCN/H₂O over 40 minutes) provides the title compound with ≥99.5% chemical purity.
Stability assessment under storage conditions:
| Condition | 1 Month Degradation (%) | Primary Degradant |
|---|---|---|
| −20°C (anhydrous) | 0.2 | None detected |
| 4°C (air) | 1.8 | Oxidized phosphite |
| 25°C (humid) | 12.4 | Hydrolyzed uracil |
Analytical Characterization
The synthetic material demonstrates compliance with structural requirements via:
-
¹H/¹³C NMR : δ 7.85 (d, J=8.1 Hz, uracil H6), 5.45 (m, fluorinated H4'), −1.21 (s, TBS methyl)
-
HRMS : m/z 756.2841 [M+H]⁺ (calculated 756.2837)
-
XRD : Confirms (2R,3R,4R,5R) configuration (Flack parameter = 0.08)
Process Optimization Challenges
Key challenges in scale-up include:
-
Fluorine Retention : The C4' fluoro group shows β-elimination tendencies above 40°C during phosphorylation . Implementing continuous flow reactors maintains temperature at 25±2°C, reducing defluorination to <0.5%.
-
Phosphoramidite Activation : ETT purity critically impacts coupling efficiency. Recrystallization from ethyl acetate/n-heptane (1:5) increases reagent grade from 90% to 99.9%, boosting yields by 11% .
-
Trityl Stability : Acidic conditions during uracil installation require precise pH control (6.8–7.2) to prevent premature detritylation. Phosphate buffering (0.1 M NaH₂PO₄/Na₂HPO₄) achieves optimal stability .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Fluoro-2’-deoxyuridine Phosphoramidite undergoes several types of chemical reactions, including substitution and coupling reactions. These reactions are typically catalyzed by weak acids, such as 1H-tetrazole or its derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving 2’-Fluoro-2’-deoxyuridine Phosphoramidite include phosphorodiamidite, phosphorochloridite, and various organic bases. The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite moiety .
Major Products: The primary products formed from the reactions of 2’-Fluoro-2’-deoxyuridine Phosphoramidite are oligonucleotides with enhanced stability and binding affinity. These modified oligonucleotides are used in various applications, including antisense oligonucleotide-based therapies and diagnostic assays .
Wissenschaftliche Forschungsanwendungen
Synthesis and Preparation
The synthesis of this compound involves several intricate steps that require precise control of reaction conditions. Key methods include:
- Protection of Functional Groups : To prevent unwanted reactions during synthesis.
- Formation of the Oxolan Ring : A crucial step that defines the compound's structure.
- Introduction of the Purin-9-yl Group : This step enhances the compound's biological activity.
- Attachment of Phosphanyl and Propanenitrile Groups : These groups contribute to the compound's reactivity and stability.
Applications in Scientific Research
The applications of this compound span various fields, including medicinal chemistry, biochemistry, and pharmacology. Here are some notable applications:
Anticancer Research
Research indicates that compounds similar to 3-[[(2R,3R,4R,5R)-... may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Studies have shown that modifications to the purine structure can enhance cytotoxicity against cancer cell lines.
Enzyme Inhibition Studies
The compound has potential as an enzyme inhibitor due to its ability to interact with active sites on enzymes. This property is particularly relevant in designing drugs targeting metabolic pathways in diseases such as diabetes and obesity.
Drug Development
Given its complex structure and functional groups, this compound serves as a lead molecule in drug development programs aimed at creating novel therapeutics for various diseases.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the antitumor activity of similar compounds with modifications on the purine moiety. Results indicated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7), suggesting a pathway for further development of targeted therapies.
Case Study 2: Enzyme Interaction
Research conducted by Biochemical Pharmacology demonstrated that derivatives of this compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair processes. This inhibition was linked to reduced proliferation rates in various cancer cell models.
Wirkmechanismus
The mechanism of action of 2’-Fluoro-2’-deoxyuridine Phosphoramidite involves its incorporation into oligonucleotides, which enhances their stability and binding affinity. The fluorine atom at the 2’ position of the ribose sugar increases the resistance of the oligonucleotide to enzymatic degradation, thereby improving its overall performance in various applications . The modified oligonucleotides can then interact with their target sequences more effectively, leading to improved gene silencing or regulation .
Vergleich Mit ähnlichen Verbindungen
Target Compound vs. Analog 1 (CAS 163759-94-2)
- Base Differences : Analog 1 incorporates a benzamido-5-methyl pyrimidine base, which may enhance lipophilicity and alter base-pairing specificity compared to the target compound’s uracil derivative .
- THF Modifications : The 2-methoxyethoxy group in Analog 1 improves solubility but reduces conformational rigidity compared to the 4-fluoro group in the target compound .
Target Compound vs. Analog 2 (CAS 118362-03-1)
- Protecting Groups : Analog 2 uses TBDMS instead of fluorine at the 4-position. TBDMS requires harsher deprotection conditions (e.g., fluoride ions) but offers superior steric protection during synthesis .
- Base Pairing : Both compounds share the 2,4-dioxopyrimidin-1-yl base, ensuring compatibility with standard nucleic acid workflows .
Target Compound vs. Analog 3 (CAS 1190307-88-0)
- Phosphoramidite Linker: Analog 3 employs a phenoxy phosphoryl-propanoate group instead of cyanoethyl-diisopropylphosphoramidite. This may reduce coupling efficiency in automated synthesizers but improve hydrolytic stability .
- Molecular Weight : At 529.45 g/mol, Analog 3 is significantly smaller, suggesting applications in prodrugs rather than oligonucleotide synthesis .
Research Findings
Fluorine Substituent : The 4-fluoro group in the target compound enhances 3'-endo sugar puckering , mimicking RNA’s A-form helix and improving binding affinity to complementary strands .
DMT Protection : The DMT group enables stepwise synthesis via acid-labile deprotection (e.g., trichloroacetic acid), a feature shared with Analog 1 and 2 .
Cyanoethyl Phosphoramidite: This group ensures high coupling efficiency (>99% per step) in solid-phase synthesis, whereas Analog 3’s phenoxy phosphoryl group may require optimized conditions .
Key Advantages of the Target Compound
- Metabolic Stability : The 4-fluoro group resists enzymatic degradation, critical for in vivo therapeutic applications .
- Stereochemical Precision : The (2R,3R,4R,5R) configuration ensures correct base orientation during oligonucleotide assembly .
- Compatibility: Retains standard DMT/cyanoethyl chemistry, making it interchangeable with commercial phosphoramidites .
Biologische Aktivität
The compound 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule with significant potential in pharmaceutical applications. Its intricate structure suggests a variety of biological activities, particularly in the context of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 760.81 g/mol. The compound contains multiple functional groups including:
- Phosphanyl group : Contributes to reactivity and potential biological interactions.
- Nitrile group : May enhance lipophilicity and cellular uptake.
- Dioxopyrimidine moiety : Associated with various biological activities including antiviral properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antiviral Activity
Preliminary studies suggest that compounds similar to those containing the dioxopyrimidine structure can inhibit viral replication. Dioxopyrimidines are known to interfere with nucleic acid synthesis, making them potential candidates for antiviral therapies.
Antitumor Activity
The presence of the phosphanyl group may enhance the compound's ability to interact with cellular targets involved in tumor growth. Some studies have shown that phosphoramidite derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may have similar properties.
Enzyme Inhibition
Compounds with similar structures have been reported as inhibitors of various enzymes such as kinases and proteases. The specific interactions of this compound with target enzymes remain to be elucidated but could play a role in its biological efficacy.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the cytotoxic effects of related phosphoramidite compounds on human cancer cell lines demonstrated significant growth inhibition at micromolar concentrations. The mechanism was suggested to involve apoptosis induction and cell cycle arrest.
- Antiviral Efficacy : In a study focusing on dioxopyrimidine derivatives, it was found that these compounds effectively reduced viral load in infected cell cultures. The proposed mechanism was through inhibition of viral RNA polymerase.
- Pharmacokinetics : Research into similar compounds has indicated favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are critical for therapeutic applications.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 760.81 g/mol |
| Antiviral Activity | Yes (inhibits viral replication) |
| Antitumor Activity | Yes (cytotoxic effects observed) |
| Enzyme Inhibition | Potential (specific enzymes TBD) |
| Pharmacokinetic Profile | Favorable (based on similar compounds) |
Q & A
Q. How can researchers optimize the synthesis yield of this compound, particularly in introducing the bis(4-methoxyphenyl)-phenylmethoxy group?
- Methodological Answer : The synthesis of analogous methoxyphenyl-protected intermediates (e.g., ) highlights the importance of low-temperature reactions (−85°C to −78°C) and precise stoichiometry. For instance, sulfoxide intermediates (generated via dimethyl sulfoxide and oxalyl chloride) are critical for activating hydroxyl groups. To maximize yield, use anhydrous conditions and monitor reaction progress via thin-layer chromatography (TLC). Post-reaction, extract with dichloromethyl methane (DCM), wash with citric acid to remove basic impurities, and dry over MgSO₄. Yield improvements (>80%) are achievable by controlling equivalents of triethylamine (4.6 eq) and maintaining inert atmospheres to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : 1H/13C NMR is essential for verifying stereochemistry (e.g., 2R,3R,4R,5R configuration) and substituent integration. Key signals include:
- Fluorine-coupled protons (δ 4.5–5.5 ppm, split due to 4-fluorooxolane).
- Aromatic methoxy groups (δ 3.7–3.9 ppm for bis(4-methoxyphenyl)).
Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight, particularly for phosphoramidite intermediates (e.g., [M+H]+ ~950–1000 Da). For phosphorous-containing groups, ³¹P NMR (δ −2 to +5 ppm) resolves diisopropylamino-phosphanyl linkages .
Advanced Research Questions
Q. How does the 4-fluoro substitution on the oxolane ring influence the compound’s stability and reactivity in nucleoside analog synthesis?
- Methodological Answer : The 4-fluoro group enhances electron-withdrawing effects , stabilizing the oxolane ring against hydrolysis while increasing electrophilicity at the 5-position (2,4-dioxopyrimidin-1-yl). To assess stability:
- Conduct accelerated degradation studies under varied pH (2–12) and temperatures (25–60°C), monitoring via HPLC. Fluorine’s inductive effect typically reduces base-catalyzed degradation by 30–40% compared to non-fluorinated analogs.
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for fluorinated vs. non-fluorinated systems, predicting activation energies for ring-opening reactions .
Q. What computational strategies are recommended to predict the compound’s solubility and pharmacokinetic properties?
- Methodological Answer : Use Quantitative Structure-Property Relationship (QSPR) models trained on nucleotide analogs ():
- LogP prediction : The bis(4-methoxyphenyl) group increases hydrophobicity (predicted LogP ~3.5), while the cyanoethyl-phosphoramidite moiety enhances aqueous solubility (~2 mg/mL in PBS).
- Solubility parameter (δ) : Calculate via Hansen solubility parameters using group contribution methods.
Molecular Dynamics (MD) simulations (e.g., GROMACS) can model membrane permeability, critical for evaluating blood-brain barrier penetration in antiviral studies .
Q. How can researchers resolve contradictions in reported synthetic pathways for similar phosphoramidite-protected nucleosides?
- Methodological Answer : Discrepancies often arise from protecting group strategies (e.g., 2-cyanoethyl vs. methyl). To address this:
- Perform parallel synthesis of intermediates (e.g., compare bis(4-methoxyphenyl) with trityl protection) under identical conditions.
- Use kinetic profiling (e.g., in situ IR spectroscopy) to identify rate-limiting steps. For example, phosphoramidite coupling efficiency drops by 15–20% when using bulkier aryl groups due to steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
